Product packaging for 2,3-Dichlorocyclohepta-1,3,5-triene(Cat. No.:CAS No. 62187-26-2)

2,3-Dichlorocyclohepta-1,3,5-triene

Cat. No.: B14556611
CAS No.: 62187-26-2
M. Wt: 161.03 g/mol
InChI Key: IOXRVSQHWKVIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorocyclohepta-1,3,5-triene is a chlorinated derivative of cyclohepta-1,3,5-triene (CHT), a fundamental seven-membered ring system in organic chemistry . This compound is presented for research applications as a specialized building block and synthetic precursor. Its core research value lies in its potential to undergo fascinating transformations characteristic of the cycloheptatriene scaffold. One significant area of investigation involves its role as a precursor to non-benzenoid aromatic systems. Cycloheptatriene itself can be oxidized to form the stable, aromatic tropylium ion (C7H7+), a versatile entity in organic synthesis that acts as a catalyst, a coupling reagent, and a ligand in organometallic chemistry . The introduction of chlorine atoms at the 2 and 3 positions alters the electron density and steric profile of the molecule, which can modulate its reactivity in such oxidations and in its well-studied valence isomerization equilibrium with the norcaradiene form (bicyclo[4.1.0]hepta-2,4-diene) . Researchers can explore its behavior as a diene in Diels-Alder reactions or utilize the chlorine atoms as handles for further functionalization via cross-coupling or nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This product is intended for use in methodological development in organic synthesis, material science, and as a model compound in mechanistic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2 B14556611 2,3-Dichlorocyclohepta-1,3,5-triene CAS No. 62187-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62187-26-2

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

IUPAC Name

2,3-dichlorocyclohepta-1,3,5-triene

InChI

InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-2,4-5H,3H2

InChI Key

IOXRVSQHWKVIAF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C(C(=C1)Cl)Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2,3 Dichlorocyclohepta 1,3,5 Triene and Its Halogenated Derivatives

Cycloaddition Chemistry of Halogenated Cycloheptatrienes

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and halogenated cycloheptatrienes exhibit diverse reactivity in this regard. These reactions involve the combination of two or more unsaturated molecules to form a new ring. chemistrytalk.orgnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.org In the context of 2,3-Dichlorocyclohepta-1,3,5-triene, the molecule can act as the 4π component (diene). The reaction's efficiency is often dictated by the electronic nature of the dienophile, with electron-withdrawing groups on the dienophile generally facilitating the reaction. libretexts.orgorganic-chemistry.org The presence of chlorine atoms in the cycloheptatriene (B165957) can influence the electron density of the diene system, thereby affecting the reaction rate and selectivity. nih.gov The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. libretexts.orglibretexts.org

The cycloheptatriene itself exists in equilibrium with its valence isomer, norcaradiene. youtube.comresearchgate.net This equilibrium means that the Diels-Alder reaction can proceed through the norcaradiene tautomer, which acts as a diene. acs.orgnih.gov For instance, the reaction of cycloheptatriene with maleic anhydride (B1165640) is believed to proceed through the norcaradiene intermediate. researchgate.net

Halogenated cycloheptatrienes can also participate in higher-order cycloadditions, which are valuable for synthesizing larger ring systems. researchgate.netorganicreactions.orgresearchgate.net These reactions are often more complex than [4+2] cycloadditions and can be influenced by various factors, including the use of catalysts.

[3+2] Cycloaddition: This type of reaction typically involves a 1,3-dipole and a dipolarophile to form a five-membered ring. uchicago.edunih.govyoutube.com While specific examples involving this compound are not extensively documented, the general principles of [3+2] cycloadditions suggest that the double bonds in the cycloheptatriene ring could act as dipolarophiles.

[6+4] Cycloaddition: This reaction between a 6π system and a 4π system leads to a ten-membered ring. wikipedia.orgalgoreducation.comperlego.com Cycloheptatrienes are known to participate as the 6π component in these reactions. wikipedia.org The presence of halogen substituents can impact the electronic properties of the triene system, potentially influencing the periselectivity and stereoselectivity of the cycloaddition. researchgate.net Metal-free [6+4] cycloadditions are typically thermally allowed and often exhibit high stereoselectivity. wikipedia.org

[6+2] Cycloaddition: This cycloaddition involves a 6π and a 2π component. youtube.com Recent studies have shown that cycloheptatriene can undergo selective [6+2] cycloaddition with nitroso compounds. nih.gov Cobalt catalysts have also been found to effectively promote the [6+2] cycloaddition of cycloheptatriene with allenes, yielding products with high regio- and stereoselectivity. acs.org

Other Higher-Order Cycloadditions: Research has also explored other cycloaddition pathways, such as [8+2] and [8+3] cycloadditions involving heptafulvenes, which are derivatives of cycloheptatriene. researchgate.net Additionally, dearomative (4+3) cycloadditions of related systems like 3-alkenylindoles have been developed to construct seven-membered rings. nih.gov

The stereochemistry and regiochemistry of cycloaddition reactions involving halogenated cycloheptatrienes are critical aspects that determine the structure of the final products. openstax.orglibretexts.orgnumberanalytics.com

Stereochemistry: In concerted cycloadditions like the Diels-Alder reaction, the stereochemistry of the reactants is maintained in the product. libretexts.org For instance, a cis-dienophile will lead to a cis-adduct. The "endo rule" in Diels-Alder reactions often predicts the major product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. libretexts.org

Regiochemistry: The regioselectivity of cycloaddition reactions is governed by the electronic and steric properties of the reactants. numberanalytics.commdpi.com In Diels-Alder reactions, the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regiochemical outcome. organic-chemistry.orgnumberanalytics.com For halogenated cycloheptatrienes, the position of the chlorine atoms can direct the incoming dienophile to a specific position on the diene system.

Valence Isomerization Dynamics

Valence isomerization is a key feature of the chemistry of cycloheptatrienes, involving a dynamic equilibrium between the seven-membered ring and a bicyclic isomer.

Cycloheptatriene exists in a dynamic equilibrium with its valence tautomer, norcaradiene, a bicyclo[4.1.0]hepta-2,4-diene. rsc.orgrsc.orgresearchgate.netresearchgate.net This equilibrium is a reversible 6π-electrocyclic ring-opening and closing process. rsc.org The position of this equilibrium is highly sensitive to the substituents on the ring. rsc.orgrsc.org Recent theoretical calculations have suggested that at low temperatures, the isomerization can be dominated by heavy-atom tunneling, leading to a very short half-life for norcaradiene. acs.orgnih.gov

The presence of substituents, including halogens, on the cycloheptatriene ring has a profound effect on the stability and kinetics of the cycloheptatriene-norcaradiene equilibrium. rsc.orgrsc.orgatauni.edu.tr

Electronic Effects: Electron-withdrawing groups, such as halogens, at the C7 position tend to shift the equilibrium towards the norcaradiene form. rsc.orgmcmaster.ca Conversely, electron-donating groups at C7 favor the cycloheptatriene tautomer. rsc.org

Steric Effects: The steric bulk of substituents can also influence the equilibrium. For example, increasing the steric demand of a substituent at the C3 position can shift the equilibrium towards the norcaradiene form. rsc.org

The table below summarizes the influence of substituents on the cycloheptatriene-norcaradiene equilibrium.

Substituent PositionSubstituent TypeEffect on Equilibrium
C7Electron-withdrawing (e.g., CHO, COOR, CN)Shifts towards norcaradiene rsc.org
C7Electron-donating (e.g., OR, NR₂)Shifts towards cycloheptatriene rsc.org
C2AlkylLittle impact, slight preference for cycloheptatriene rsc.org
C3AlkylShifts towards norcaradiene rsc.org

Electrophilic and Nucleophilic Transformations

The electronic landscape of this compound is characterized by the electron-withdrawing nature of the chlorine atoms, which modulates the electron density of the triene system. This, in turn, dictates its susceptibility to and interaction with electrophiles and nucleophiles.

Generation and Reactivity of Halogenated Tropylium (B1234903) Ions

The tropylium ion (C₇H₇⁺) is a classic example of a stable, aromatic carbocation, conforming to Hückel's rule with 6 π-electrons delocalized over a planar, seven-membered ring. wikipedia.orgyoutube.com The introduction of halogen substituents onto the cycloheptatriene ring can influence the stability and reactivity of the corresponding tropylium ions.

The generation of tropylium ions from cycloheptatrienes can be achieved through hydride abstraction. wikipedia.org For halogenated cycloheptatrienes, this process would yield halogenated tropylium ions. For instance, the abstraction of a hydride ion from a chlorinated cycloheptatriene would lead to a chlorotropylium ion. The stability of such ions is a balance between the electron-withdrawing inductive effect of the halogen, which can be destabilizing, and potential resonance effects. While specific studies on the 2,3-dichlorotropylium ion are limited, research on other halogenated systems suggests that the high electronegativity of halogens can impact the electronic structure. mdpi.com

The reactivity of these halogenated tropylium ions is marked by their electrophilic nature. researchgate.netnih.gov They are susceptible to attack by nucleophiles, which leads to the formation of substituted cycloheptatriene derivatives. This reactivity forms the basis for their use in promoting various chemical transformations.

Tropylium ions have emerged as versatile organocatalysts, capable of promoting a wide array of organic reactions. mdpi.comresearchgate.netnih.gov Their catalytic activity stems from their ability to act as Lewis acids and to facilitate reactions through a reversible dearomatization-rearomatization cycle. organic-chemistry.org They have been successfully employed in reactions such as hydroboration, acetalization, and nucleophilic substitution. mdpi.comorganic-chemistry.org

The catalytic cycle typically involves the tropylium ion activating a substrate, followed by a reaction that regenerates the aromatic tropylium cation. For example, in the activation of alcohols for nucleophilic substitution, the tropylium cation reacts with the alcohol to form an alkoxycycloheptatriene, which then readily undergoes substitution with a nucleophile, releasing the tropone (B1200060) and regenerating the catalytically active species in the presence of an appropriate reagent. organic-chemistry.org

While the application of the parent tropylium ion as a catalyst is well-documented, the catalytic potential of halogenated tropylium ions, such as the 2,3-dichloro derivative, is a developing area of research. The electronic modifications induced by the halogen atoms could potentially tune the catalytic activity and selectivity. For instance, phenylacetylenes with halogen substituents have been observed to be less reactive in tropylium-catalyzed hydration reactions, requiring harsher conditions. researchgate.net This suggests that the electronic effects of the halogens in the tropylium catalyst itself could significantly influence its efficacy.

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound towards nucleophiles is governed by the electronic and steric environment of the carbon-carbon double bonds and the carbon-chlorine bonds.

Nucleophilic addition to the triene system is a potential reaction pathway. However, such additions would lead to the loss of conjugation. Nucleophilic aromatic substitution (SNAᵣ) is a more commonly observed reaction for halogenated aromatic and quasi-aromatic systems, particularly when activating groups are present. libretexts.orgyoutube.com In the context of this compound, the chlorine atoms themselves act as leaving groups.

The generally accepted mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group typically accelerates this reaction by stabilizing the negative charge of the intermediate. In this compound, the chlorine atoms are on adjacent carbons of a conjugated system. The reaction with a nucleophile could potentially proceed via an addition-elimination mechanism, where the nucleophile attacks one of the chlorinated carbons, leading to a pentadienyl anion intermediate, followed by the expulsion of a chloride ion to yield a substituted cycloheptatriene. The regioselectivity of such a reaction would be influenced by both steric hindrance and the electronic stabilization of the intermediate.

It is important to note that direct displacement of the chlorine atoms through an Sₙ2-like mechanism is generally unfavorable on sp²-hybridized carbons. libretexts.org

Radical Addition Reactions in Halogenated Cycloheptatriene Systems

Radical additions to unsaturated systems are chain reactions involving initiation, propagation, and termination steps. nih.gov In the case of this compound, a radical initiator would generate a radical species that could add to one of the double bonds of the cycloheptatriene ring. This addition would result in a substituted cycloheptatrienyl radical. The stability of this radical intermediate would be a key factor in determining the feasibility and regioselectivity of the reaction. The presence of chlorine atoms could influence the stability of the resulting radical through inductive and resonance effects.

Organometallic Reactivity and Coordination Chemistry

The π-system of cycloheptatrienes allows them to act as ligands in transition metal complexes. The coordination chemistry of the parent cycloheptatriene is well-established, and it can coordinate to metals in various hapticities.

Dichlorocyclohepta-1,3,5-triene as a Ligand in Transition Metal Complexes

While specific examples of transition metal complexes featuring this compound as a ligand are not extensively reported, the coordination chemistry of the parent cycloheptatriene and its derivatives provides a framework for understanding its potential behavior. Cycloheptatriene can coordinate to a metal center as a η²-, η⁴-, or η⁶-ligand. Upon hydride abstraction, the resulting tropylium cation can act as a η⁷-ligand. wikipedia.org

The presence of chloro-substituents on the cycloheptatriene ring would be expected to influence its coordination properties. The electron-withdrawing nature of the chlorine atoms would decrease the electron density of the π-system, which could affect the strength of the metal-ligand bond. This electronic effect might make the dichlorocycloheptatriene a weaker π-donor compared to the unsubstituted cycloheptatriene.

The synthesis of such complexes would likely follow established routes for preparing cycloheptatriene-metal complexes, such as the direct reaction of the ligand with a metal carbonyl or other suitable metal precursor. rsc.org The characterization of these potential complexes would rely on spectroscopic techniques like NMR and IR, as well as X-ray crystallography, to elucidate the coordination mode and the structural impact of the chloro-substituents. The study of such complexes could provide valuable insights into how electronic modifications of the ligand framework affect the structure, bonding, and reactivity of the resulting organometallic compounds.

Metal-Mediated Activation and Transformations of Halogenated Cycloheptatrienes

The presence of halogen atoms on the cycloheptatriene ring, as seen in this compound, provides reactive sites for a variety of metal-mediated transformations. Transition metals, particularly palladium, nickel, and copper, are instrumental in catalyzing cross-coupling reactions where the carbon-halogen bond is activated to form new carbon-carbon or carbon-heteroatom bonds. wiley-vch.derhhz.net These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rhhz.net

The organometallic chemistry of cycloheptatrienyl complexes is an area of growing interest, though it is less explored than that of cyclopentadienyl (B1206354) ligands, primarily due to the comparative instability of the resulting complexes. nih.gov Nevertheless, cycloheptatriene and its derivatives are known to form stable complexes with various transition metals, such as chromium and molybdenum, often acting as η⁶-ligands. wikipedia.orgacs.org For halogenated cycloheptatrienes, the initial and most crucial step in many transformations is the oxidative addition of a low-valent transition metal catalyst to the carbon-halogen bond. rhhz.net This step is common in a wide range of cross-coupling reactions, including well-known methods like Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings. wiley-vch.deresearchgate.net

In the context of this compound, the two chlorine atoms offer pathways for sequential or double cross-coupling reactions. The reactivity of the C-Cl bonds can be influenced by their position on the conjugated triene system. Metal-catalyzed processes can lead to the substitution of one or both chlorine atoms with a variety of organic groups, enabling the synthesis of complex and functionalized cycloheptatriene derivatives. For instance, palladium- or nickel-catalyzed coupling with organoboron compounds (Suzuki-Miyaura) or organotin compounds (Stille) could introduce new alkyl, vinyl, or aryl substituents at the C2 and C3 positions. wiley-vch.denih.gov

The general mechanism for these cross-coupling reactions involves the oxidative addition of the metal catalyst (M) into the carbon-halogen (C-X) bond of the halogenated cycloheptatriene. This is followed by transmetalation with an organometallic nucleophile (R-M') and concludes with reductive elimination to form the new C-R bond and regenerate the active catalyst. rhhz.net

Table 1: Overview of Common Metal-Catalyzed Cross-Coupling Reactions Applicable to Halogenated Cycloheptatrienes

Reaction Name Metal Catalyst Nucleophile (R-M') Resulting Bond
Suzuki-Miyaura Pd, Ni Organoboron (e.g., R-B(OH)₂) C-C
Stille Pd Organotin (e.g., R-SnBu₃) C-C
Negishi Pd, Ni Organozinc (e.g., R-ZnCl) C-C
Sonogashira Pd, Cu Terminal Alkyne C-C (sp)
Heck Pd Alkene C-C (vinyl)

This table is generated based on established metal-catalyzed cross-coupling reactions. wiley-vch.derhhz.netresearchgate.net

Furthermore, cycloheptatrienyl ligands can be incorporated into various organometallic structures, such as half-sandwich and sandwich complexes. rsc.org The synthesis of such complexes often starts from a halogenated precursor, highlighting the role of metal-mediated activation in this area of organometallic chemistry. nih.govrsc.org

Influence of Lewis Acids on Reactivity

Lewis acids play a significant role in modifying the reactivity of unsaturated systems like cycloheptatriene and its halogenated derivatives. youtube.com A primary function of a Lewis acid is to coordinate with a Lewis basic site in a molecule, thereby activating it toward nucleophilic attack or other transformations. youtube.com In halogenated cycloheptatrienes, the chlorine atoms themselves are not typically the primary sites for Lewis acid coordination. Instead, the π-system of the triene can interact with a Lewis acid, or the Lewis acid can activate a reactant that will subsequently engage with the cycloheptatriene ring.

A key transformation of cycloheptatriene, facilitated by acidic conditions, is the formation of the aromatic tropylium cation (cycloheptatrienylium ion). wikipedia.orgacs.org This can occur through the removal of a hydride ion. For halogenated cycloheptatrienes, Lewis acids can promote the ionization of the carbon-halogen bond, particularly if it leads to a stabilized carbocation. scribd.com In the case of this compound, the departure of a chloride ion, assisted by a strong Lewis acid like aluminum chloride (AlCl₃) or antimony pentafluoride (SbF₅), could potentially lead to the formation of a chlorotropylium cation. This highly electrophilic species would then be susceptible to reaction with various nucleophiles.

Lewis acids are also known to catalyze Friedel-Crafts-type reactions. The reaction of cycloheptatriene with acyl halides in the presence of a Lewis acid can yield 1-acylcycloheptatrienes. rsc.orgaston.ac.uk A proposed mechanism involves the formation of an electrophilic acylium species that adds to the cycloheptatriene ring. aston.ac.uk For this compound, the presence of deactivating chloro-substituents might influence the regioselectivity of such an acylation reaction.

The influence of a Lewis acid can be highly dependent on its nature and the specific reaction conditions. For example, different Lewis acids can lead to different products in reactions involving donor-acceptor cyclopropanes and naphthols, demonstrating tunable selectivity. nih.gov This principle can be extended to reactions of halogenated cycloheptatrienes, where the choice of Lewis acid could direct the reaction toward cyclization, substitution, or rearrangement pathways. rsc.orgrsc.org

Table 2: Potential Effects of Lewis Acids on Halogenated Cycloheptatrienes

Lewis Acid Effect Substrate Potential Outcome
Promotion of C-X Ionization Halogenated Cycloheptatriene Formation of a Tropylium Cation Intermediate
Activation of Electrophile Cycloheptatriene + Acyl Halide Friedel-Crafts Acylation
Catalysis of Cyclization Functionalized Cycloheptatriene Formation of Bicyclic/Polycyclic Systems

This table summarizes potential Lewis acid-mediated transformations based on general principles of organic chemistry. scribd.comrsc.orgrsc.org

Electronic Structure, Aromaticity, and Conformational Analysis of Dichlorocyclohepta 1,3,5 Triene

Aromaticity Concepts in Cycloheptatriene (B165957) Architectures

Aromaticity, a concept central to understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems, provides a framework for analyzing cycloheptatriene derivatives.

Non-Aromatic Nature of Cyclohepta-1,3,5-triene and Related Derivatives

Cyclohepta-1,3,5-triene is generally considered a non-aromatic compound. wikipedia.orgtaylorandfrancis.com This classification stems from its failure to meet all the criteria for aromaticity. While it possesses a cyclic structure with six π-electrons, which aligns with Hückel's rule (4n+2 π-electrons, where n=1), the conjugation of its π-system is interrupted by a sp³-hybridized methylene (B1212753) (-CH₂) group. quora.comechemi.comquora.comstackexchange.com This break in conjugation prevents the continuous delocalization of π-electrons around the ring, a fundamental requirement for aromaticity. quora.comechemi.com Furthermore, the presence of the methylene group leads to a non-planar, boat-like conformation, further precluding aromatic character. wikipedia.orgtaylorandfrancis.com

Aromaticity of the Tropylium (B1234903) Cation

In stark contrast to cyclohepta-1,3,5-triene, the tropylium cation ([C₇H₇]⁺) is a classic example of an aromatic species. quora.comquora.comchegg.comyoutube.com Its formation from cyclohepta-1,3,5-triene involves the removal of a hydride ion (H⁻) from the methylene group, resulting in a carbocation. echemi.comlibretexts.org This process leads to a fully conjugated, cyclic system where each of the seven carbon atoms is sp²-hybridized and possesses a p-orbital. quora.comyoutube.combartleby.com

The tropylium cation fulfills all the criteria for aromaticity:

Cyclic: It is a seven-membered ring. quora.comyoutube.comvedantu.com

Planar: All carbon atoms lie in the same plane. quora.comquora.comyoutube.comvedantu.com

Fully Conjugated: There is a continuous system of overlapping p-orbitals around the ring. quora.comquora.comlibretexts.org

Hückel's Rule: It contains six π-electrons (4n+2, where n=1), which are delocalized over the seven carbon atoms. quora.comquora.comyoutube.comlibretexts.orgvedantu.com

The six π-electrons occupy the bonding molecular orbitals, contributing to the cation's significant stability. libretexts.org The positive charge is evenly distributed over all seven carbon atoms, with each carbon bearing a +1/7 charge. libretexts.org This delocalization is often represented by drawing seven resonance structures. bartleby.com

Consideration of Homoaromaticity in Cycloheptatriene Derivatives

The concept of homoaromaticity describes a special case of aromaticity where conjugation is interrupted by a single sp³-hybridized center, but π-orbital overlap and delocalization still occur through space. dalalinstitute.compurechemistry.org Cyclohepta-1,3,5-triene itself has been described as a neutral homoaromatic molecule. dalalinstitute.comwikipedia.orgnih.gov In this model, the CH₂ group rotates out of the plane of the other carbon atoms, allowing the adjacent p-orbitals to overlap, leading to a stabilized 4n+2 homoaromatic system. stackexchange.com The stabilization energy from this interaction is estimated to be about 20-50% of that of benzene (B151609). stackexchange.com

Electronic Delocalization and π-System Characteristics

The π-system of cyclohepta-1,3,5-triene consists of six electrons distributed over six of the seven carbon atoms. The presence of the sp³-hybridized carbon atom disrupts the continuous delocalization that is characteristic of truly aromatic systems. echemi.com However, as noted in the context of homoaromaticity, some degree of through-space interaction between the p-orbitals adjacent to the methylene bridge can occur. stackexchange.com

In the aromatic tropylium cation, the six π-electrons are fully delocalized across all seven carbon atoms, resulting in a symmetrical distribution of electron density and charge. chegg.comlibretexts.org

Impact of Dichloro-Substitution on Electronic Distribution and Aromaticity Descriptors

The introduction of two chlorine atoms at the 2 and 3 positions of the cyclohepta-1,3,5-triene ring is expected to significantly influence the electronic distribution within the molecule. Chlorine atoms are electronegative and can withdraw electron density from the ring through the inductive effect. youtube.com They also possess lone pairs of electrons that can potentially participate in resonance.

The precise impact of the dichloro-substitution on the potential homoaromaticity of the cycloheptatriene ring is complex. The electron-withdrawing nature of the chlorine atoms could affect the energy and occupancy of the π-orbitals, thereby influencing the degree of homoaromatic stabilization. Substituents on aromatic rings can alter the aromaticity, though the π-electron system often shows considerable resistance to such changes. acs.org The interplay between inductive and resonance effects of the chloro substituents will ultimately determine the net electronic character of the substituted ring.

Conformational Analysis and Ring Flexibility

The seven-membered ring of cycloheptatriene is not planar and exhibits considerable flexibility. doi.org The parent cyclohepta-1,3,5-triene exists in a boat-like conformation, which is lower in energy than a planar form. taylorandfrancis.com This flexibility allows the ring to adopt various conformations to minimize steric and torsional strain.

The presence of substituents, such as the two chlorine atoms in 2,3-dichlorocyclohepta-1,3,5-triene, will influence the preferred conformation of the ring. The steric bulk and electronic interactions of the chlorine atoms will introduce new conformational preferences and may affect the barrier to ring inversion. The flexibility of the cycloheptatriene ring is a key feature in its chemistry, allowing it to adapt its shape to accommodate different substituents and to participate in various chemical reactions.

Investigation of Conical Intersections and Nonadiabatic Dynamics of this compound

A comprehensive search of publicly available scientific literature and research databases has been conducted to gather information specifically concerning the conical intersections and nonadiabatic dynamics of the chemical compound this compound.

Despite a thorough investigation into computational and theoretical chemistry resources, no specific studies, research findings, or data pertaining to the conical intersections or nonadiabatic dynamics of this compound could be located. The search included queries for photochemical studies, electronic structure calculations, and dynamic simulations that would be essential for characterizing these complex quantum mechanical phenomena for this particular molecule.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested in the article outline, due to the absence of relevant scientific research on this specific topic.

Spectroscopic Characterization Methodologies for Halogenated Cycloheptatrienes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2,3-Dichlorocyclohepta-1,3,5-triene, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cycloheptatriene (B165957) ring. The chemical shifts of these protons are influenced by the presence of the electron-withdrawing chlorine atoms and the anisotropic effects of the conjugated π-system. The protons on the double bonds (vinylic protons) would typically resonate in the downfield region, likely between 5.5 and 7.0 ppm. The protons on the sp³-hybridized carbon (allylic protons) would appear further upfield. Coupling between adjacent protons would lead to characteristic splitting patterns, allowing for the assignment of each signal to a specific proton in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons bearing the chlorine atoms (C-2 and C-3) are expected to be significantly deshielded and would appear at a lower field compared to the other sp² carbons. The remaining vinylic carbons would also have distinct chemical shifts based on their position relative to the chloro substituents. The sp³-hybridized carbon would have the most upfield chemical shift.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known values for similar structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-1~6.5 (d)C-1: ~128
H-4~6.2 (dd)C-2: ~135
H-5~5.8 (m)C-3: ~133
H-6~2.5 (t)C-4: ~125
H-7~2.3 (t)C-5: ~122
C-6: ~28
C-7: ~26

Note: (d) = doublet, (dd) = doublet of doublets, (t) = triplet, (m) = multiplet. The actual splitting patterns would depend on the coupling constants.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

The C=C stretching vibrations of the conjugated triene system would appear in the region of 1600-1680 cm⁻¹. The C-H stretching vibrations for the vinylic protons would be observed above 3000 cm⁻¹, while the C-H stretching for the sp³-hybridized carbons would be just below 3000 cm⁻¹. The presence of the carbon-chlorine bonds would give rise to characteristic C-Cl stretching vibrations, typically in the fingerprint region between 600 and 800 cm⁻¹. The specific frequencies of these vibrations can provide information about the conformation of the molecule.

A table of expected IR absorption bands for this compound is provided below.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretch (sp²)3100 - 3000
C-H stretch (sp³)3000 - 2850
C=C stretch (conjugated)1680 - 1600
C-Cl stretch800 - 600

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound (C₇H₆Cl₂). Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a relative intensity ratio of approximately 9:6:1.

Fragmentation of the molecular ion would likely involve the loss of a chlorine atom or a hydrogen chloride (HCl) molecule. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound.

Ion Expected m/z Significance
[C₇H₆³⁵Cl₂]⁺159.98Molecular Ion (M⁺)
[C₇H₆³⁵Cl³⁷Cl]⁺161.98Isotopic Peak ([M+2]⁺)
[C₇H₆³⁷Cl₂]⁺163.98Isotopic Peak ([M+4]⁺)
[C₇H₆Cl]⁺125.01Loss of a chlorine atom
[C₇H₅]⁺89.04Loss of HCl and a chlorine atom

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com This information would reveal the planarity or non-planarity of the seven-membered ring and the orientation of the chlorine substituents. mdpi.commdpi.com Such data is crucial for understanding the steric and electronic effects of the chlorine atoms on the cycloheptatriene ring system. mdpi.commdpi.com

The crystal structure would likely show a non-planar boat or twist-boat conformation for the cycloheptatriene ring, which is typical for this system to alleviate ring strain. The C-Cl bond lengths would be expected to be in the typical range for chlorinated hydrocarbons.

Structural Parameter Expected Value
C-Cl Bond Length~1.74 Å
C=C Bond Length~1.34 - 1.45 Å
C-C Bond Length (sp²-sp³)~1.50 Å
C-C Bond Length (sp³-sp³)~1.54 Å
Ring ConformationNon-planar (e.g., boat or twist-boat)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from a lower energy π molecular orbital to a higher energy π* molecular orbital.

The UV-Vis spectrum of this compound is expected to show one or more strong absorption bands in the UV region, characteristic of a conjugated triene system. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the presence of substituents. The chlorine atoms, with their lone pairs of electrons, can act as auxochromes, potentially causing a bathochromic (red) shift of the λ_max compared to the unsubstituted cycloheptatriene.

Electronic Transition Expected λ_max (nm)
π → π*~260 - 300

Theoretical and Computational Chemistry Studies of 2,3 Dichlorocyclohepta 1,3,5 Triene

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the molecular structure, stability, and electronic properties of molecules. For 2,3-Dichlorocyclohepta-1,3,5-triene, these studies would be crucial in understanding the impact of the chloro substituents on the cycloheptatriene (B165957) framework.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energetics

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and electronic properties of molecules. While specific DFT studies on this compound are not present in the reviewed literature, studies on analogous compounds like methoxy-1,3,5-cycloheptatriene (MCHT) isomers offer valuable insights. acs.org

For the parent cyclohepta-1,3,5-triene (CHT), DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to determine its optimized geometry. acs.org These studies typically identify a boat conformation as the most stable structure. acs.org For this compound, a similar boat-like conformation would be the expected ground state geometry. The presence of the two chlorine atoms would likely lead to a puckering of the seven-membered ring.

The electronic structure of this compound would be significantly influenced by the electronegative chlorine atoms. These substituents would withdraw electron density from the triene system, affecting the energies of the frontier molecular orbitals (HOMO and LUMO). This, in turn, would impact the molecule's reactivity and spectroscopic properties. DFT calculations would be instrumental in quantifying these effects.

The energetics of the system, including its relative stability compared to other isomers and its ring-inversion barriers, could also be effectively studied using DFT. For MCHT isomers, DFT calculations have been used to determine the relative energies of different conformers. acs.org A similar approach for this compound would involve optimizing various possible conformations and calculating their corresponding energies to identify the most stable structures.

A hypothetical data table for the optimized geometry of the boat conformation of this compound, based on what might be expected from DFT calculations, is presented below.

Hypothetical DFT Optimized Geometry Parameters for this compound (Boat Conformation)

ParameterPredicted Value
C1-C2 Bond Length (Å)1.35
C2-C3 Bond Length (Å)1.45
C3-C4 Bond Length (Å)1.36
C4-C5 Bond Length (Å)1.44
C5-C6 Bond Length (Å)1.35
C6-C7 Bond Length (Å)1.51
C7-C1 Bond Length (Å)1.51
C2-Cl Bond Length (Å)1.74
C3-Cl Bond Length (Å)1.74
C1-C2-C3-C4 Dihedral Angle (°)~20-30
C2-C3-C4-C5 Dihedral Angle (°)~40-50

Note: These are estimated values and would require specific DFT calculations for confirmation.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a high level of theoretical accuracy for electronic structure characterization.

For methoxy-1,3,5-cycloheptatriene isomers, ab initio calculations at the HF/6-31G* level have been used to optimize geometries and determine the nature of stationary points through frequency calculations. acs.org These studies have confirmed that the boat conformation is the global minimum on the potential energy surface. acs.org For this compound, similar ab initio calculations would be expected to predict a non-planar, boat-like geometry as the most stable conformation.

Higher-level ab initio methods, such as coupled-cluster theory, could provide even more accurate electronic energies and properties, which would be valuable for benchmarking results from more computationally efficient DFT methods.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scispace.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of a molecule. scispace.comyoutube.com

For this compound, MD simulations could be employed to explore its conformational landscape. The cycloheptatriene ring is known to be flexible, and MD simulations would allow for the observation of ring-puckering motions and potential interconversions between different boat and twist-boat conformations. The presence of the two chlorine atoms would influence the energy barriers for these conformational changes.

MD simulations could also be used to study the behavior of this compound in different solvent environments, providing insights into solute-solvent interactions and their effect on the molecule's conformation and dynamics.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior. Computational methods, particularly DFT, are widely used to elucidate reaction pathways and analyze the structures and energies of transition states. stackexchange.commdpi.com

Studies on the reactions of cycloheptatriene derivatives have shown that they can undergo various transformations, including cycloaddition reactions. tubitak.gov.trscilit.comresearchgate.netmetu.edu.tr For instance, the reaction of cycloheptatriene with dienophiles can lead to [4+2] and [6+2] cycloadducts. researchgate.net The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, can influence the regioselectivity and stereoselectivity of these reactions. tubitak.gov.trscilit.commetu.edu.tr

Computational analysis of the reaction between this compound and a reacting partner would involve locating the transition state structures for different possible pathways. By calculating the activation energies associated with these transition states, the most favorable reaction mechanism can be determined.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of molecules. The calculation of vibrational frequencies is a common application of quantum chemical methods. scirp.orgkennesaw.edunih.govnih.gov

For this compound, DFT calculations could be used to predict its infrared (IR) and Raman spectra. The vibrational frequencies would be characteristic of the C-H, C=C, C-C, and C-Cl stretching and bending modes within the molecule. The calculated spectrum could then be compared with experimental data to confirm the structure of the synthesized compound.

The table below presents a hypothetical set of key vibrational frequencies for this compound that would be expected from a DFT calculation.

Hypothetical Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (sp²)3000-3100
C-H Bend (sp²)1300-1400
C=C Stretch1600-1680
C-C Stretch900-1200
C-Cl Stretch600-800

Note: These are approximate ranges and the actual values would depend on the specific computational method and basis set used.

Computational Assessment of Aromaticity and Stability

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. Cyclohepta-1,3,5-triene itself is not aromatic due to the presence of a sp³-hybridized methylene (B1212753) group which disrupts the cyclic conjugation. echemi.comquora.com However, its derivatives can exhibit varying degrees of aromatic or antiaromatic character upon changes in the ring structure or electronic count.

Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). tandfonline.com Studies on cycloheptatriene derivatives have utilized these indices to assess the influence of substituents on the aromaticity of the seven-membered ring. tandfonline.com

For this compound, the introduction of chlorine atoms is not expected to induce aromaticity in the neutral molecule, as the sp³ carbon atom remains. However, computational studies could explore the properties of its corresponding cation (tropylium ion) or anion. The cycloheptatrienyl cation is a classic example of an aromatic species with 6 π-electrons. youtube.com Conversely, the cycloheptatrienyl anion, with 8 π-electrons, has been investigated for its antiaromatic character. stackexchange.comnih.gov

A computational study on this compound could involve calculating the NICS values at the center of the ring to probe the extent of cyclic delocalization. A NICS value close to zero would confirm the non-aromatic nature of the neutral molecule.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks for Complex Molecular Architectures

As a derivative of cycloheptatriene (B165957) (CHT), 2,3-Dichlorocyclohepta-1,3,5-triene serves as a versatile building block for creating complex molecular structures. wikipedia.org The parent CHT molecule is a foundational component in organic synthesis, valued for its seven-carbon ring system. The introduction of two chlorine atoms in the 2- and 3-positions significantly modifies its reactivity and potential applications.

The chlorine substituents act as functional handles that can be targeted for further chemical transformations. These atoms can be replaced or eliminated to introduce new functional groups or create different unsaturation patterns, allowing chemists to build upon the cycloheptatriene core in a controlled manner. This strategic functionalization is crucial for assembling elaborate, multi-ring systems, including polycyclic and cage-like hydrocarbons, which are often challenging to synthesize through other methods. The defined stereochemistry and electronic nature of the dichlorinated ring make it a predictable and reliable component in multi-step synthetic sequences.

Precursors for the Synthesis of Substituted Tropones and Tropolones

One of the most significant applications of halogenated cycloheptatrienes is in the synthesis of tropones and tropolones, which are seven-membered non-benzenoid aromatic rings with a ketone or a ketone and alcohol group, respectively. nih.gov The general and widely used method involves the halogenation of a cycloheptatriene followed by an elimination reaction. nih.gov

In this context, this compound is a key intermediate. The process typically begins with the parent cycloheptatriene, which is subjected to chlorination. The resulting dichlorinated compound can then undergo dehydrochlorination (elimination of HCl) under basic conditions to yield a chlorotropone. Subsequent hydrolysis can replace the remaining chlorine atom with a hydroxyl group to form a tropolone (B20159). This stepwise approach provides a reliable pathway to these important seven-membered ring systems, which are core structures in many natural products. nih.gov

Reaction Pathway Description Significance
Chlorination Cyclohepta-1,3,5-triene is treated with a chlorinating agent to introduce two chlorine atoms, forming this compound.Creates a stable, isolable intermediate with activated sites for subsequent reactions.
Elimination The dichlorinated intermediate is treated with a base to induce the elimination of hydrogen chloride (HCl).This step facilitates the formation of the tropone (B1200060) aromatic system.
Hydrolysis (optional) The resulting chlorotropone can be hydrolyzed to replace the chlorine atom with a hydroxyl group.Yields tropolones, which are valuable ligands and bioactive compounds.

Intermediates in Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs derived from this compound are relevant to the total synthesis of various natural products and bioactive molecules. Tropolone-containing natural products, for instance, often exhibit interesting biological activities. The synthesis of colchicine, an anti-gout agent, famously involves the construction of a tropolone ring, and methods analogous to the halogenation/elimination of cycloheptatrienes have been employed. nih.gov

By serving as a precursor to substituted tropones, this compound provides a gateway to these complex targets. The chlorine atoms not only facilitate the formation of the tropone ring but also offer a point for introducing further complexity, such as side chains or other ring systems found in the final natural product. This makes it a valuable, albeit early-stage, intermediate in synthetic campaigns aimed at producing biologically active compounds for pharmaceutical research.

Contribution to the Development of Novel Catalytic Systems

While the direct use of this compound in catalytic systems is not extensively documented, its parent compound, cycloheptatriene, is a known ligand in organometallic chemistry. wikipedia.org Cycloheptatrienes can coordinate to metal centers in various ways, influencing the metal's electronic properties and reactivity.

The presence of electron-withdrawing chlorine atoms on the this compound ring would significantly alter its electronic profile compared to the parent CHT. This modification could be exploited in the design of new ligands for catalysis. For example, a dichlorinated cycloheptatriene ligand could stabilize certain metal oxidation states or tune the selectivity of a catalytic reaction. Its derivatives, such as the tropones and tropolones it helps produce, are also well-known ligands capable of forming stable complexes with a variety of metals, which are then used in reactions like cyclotrimerization or cycloaddition. researchgate.netnih.gov The synthesis of these ligands often relies on intermediates like dichlorinated cycloheptatrienes.

Potential in Polymer Chemistry and Functional Material Design

The rigid and functionalizable core of this compound suggests its potential utility in the field of polymer chemistry and the design of functional materials. The diene and triene systems within its structure could theoretically participate in polymerization reactions, such as cycloaddition polymerizations.

More plausibly, the chlorine atoms serve as reactive sites for post-polymerization modification. A polymer incorporating the cycloheptatriene backbone could be synthesized, and the chlorine atoms could then be used to graft on other molecules, creating functional polymers with tailored properties. Furthermore, derivatives like tropones can be incorporated into polymer backbones or as pendant groups, potentially leading to materials with interesting electronic, optical, or metal-binding properties. The development of such materials often begins with fundamental building blocks, and this compound represents a potentially valuable, though specialized, starting point for creating novel macromolecular structures.

Future Research Directions and Unaddressed Challenges

Development of Highly Selective and Efficient Synthetic Routes for Specific Dichlorocycloheptatriene Isomers

A significant hurdle in the study of 2,3-dichlorocyclohepta-1,3,5-triene is the lack of highly selective and efficient synthetic methodologies. The direct dichlorination of cyclohepta-1,3,5-triene often leads to a mixture of isomers and over-halogenated products, making the isolation of the desired 2,3-dichloro isomer challenging. Future research should focus on developing novel synthetic strategies that offer precise control over the regioselectivity of the dichlorination.

Potential approaches could involve the use of directing groups or transition-metal catalysis. For instance, a temporary functional group on the cycloheptatriene (B165957) ring could guide the chlorinating agent to the C2 and C3 positions, after which the directing group can be removed. Another promising avenue is the exploration of catalytic systems that can differentiate between the various double bonds of the cycloheptatriene ring. The development of such selective syntheses is crucial for obtaining pure samples of this compound, which is a prerequisite for a thorough investigation of its properties and reactivity. The stereoselective synthesis of related complex molecules has been achieved through methods like Lewis acid-mediated lactamization, suggesting that with the right approach, control over the synthesis of specific dichlorocycloheptatriene isomers is attainable. nih.gov

Exploration of Novel Reactivity Modes and Pericyclic Transformations

The reactivity of this compound is largely unexplored. The presence of two chlorine atoms on the seven-membered ring is expected to significantly influence its participation in various chemical reactions, particularly pericyclic reactions. These reactions, which proceed through a cyclic transition state, are fundamental in organic chemistry and offer powerful tools for the construction of complex molecular architectures. msu.edu

Future investigations should systematically explore the behavior of this compound in cycloaddition, electrocyclic, and sigmatropic rearrangement reactions. organicchemistrydata.orglibretexts.org The electron-withdrawing nature of the chlorine atoms may alter the electronic properties of the triene system, potentially leading to novel reactivity patterns compared to the parent cycloheptatriene. For instance, the equilibrium between the cycloheptatriene and its valence isomer, norcaradiene, could be significantly affected by the chlorine substituents. researchgate.net Understanding how the dichlorinated ring system participates in reactions like the Diels-Alder or [6+4] cycloadditions could open up new synthetic pathways to complex polycyclic structures. researchgate.net

Table 1: Common Pericyclic Reactions and Potential Investigations for this compound

Pericyclic ReactionDescriptionPotential Research Focus for this compound
Cycloaddition Two or more molecules combine to form a cyclic adduct.Investigating the dienophilic and dienic character of the dichlorinated system in Diels-Alder reactions. Exploring higher-order cycloadditions.
Electrocyclic Reaction An intramolecular reaction involving the formation of a σ-bond between the termini of a conjugated system.Studying the thermal and photochemical equilibrium between this compound and its corresponding norcaradiene valence tautomer.
Sigmatropic Rearrangement A concerted intramolecular rearrangement where a σ-bond migrates across a π-system.Examining the potential for researchgate.netcompchemhighlights.org and organicchemistrydata.orgcompchemhighlights.org sigmatropic shifts of hydrogen or other groups, and how the chlorine atoms influence the kinetics and thermodynamics of these processes.

Advanced Spectroscopic and Time-Resolved Studies of Excited States

The photophysical and photochemical properties of this compound are another area ripe for exploration. The introduction of heavy atoms like chlorine can influence the excited-state dynamics of a molecule, for instance by promoting intersystem crossing to the triplet state. Advanced spectroscopic techniques, including time-resolved absorption and fluorescence spectroscopy, are needed to map out the excited-state landscape of this molecule.

A key research question is how the chlorine substituents affect the lifetimes and decay pathways of the singlet and triplet excited states. bowdoin.eduresearchgate.net Such studies would provide valuable insights into the fundamental photophysics of halogenated cyclic polyenes. For instance, studies on phenyl-substituted cycloheptatriene have revealed complex luminescence behavior arising from different excited states. acs.orgacs.org A similar in-depth investigation of this compound could uncover interesting photophysical phenomena. A detailed spectroscopic characterization, similar to what has been performed for halogenated pollutants, would be invaluable. mdpi.com

Further Elucidation of Halogenation Effects on Aromaticity and Reactivity through Computational Modeling

Computational chemistry offers a powerful tool to complement experimental studies and to gain a deeper understanding of the structure and reactivity of this compound. nih.gov Density Functional Theory (DFT) and other high-level computational methods can be employed to investigate the effect of the two chlorine atoms on the geometric and electronic structure of the molecule.

A central question to be addressed is the influence of dichlorination on the aromaticity of the cycloheptatriene ring. While cycloheptatriene itself is not aromatic, it can be considered homoaromatic. compchemhighlights.orgresearchgate.net Computational studies can quantify the degree of aromaticity or anti-aromaticity in the dichlorinated system using various magnetic and electronic descriptors. mdpi.com Furthermore, computational modeling can be used to predict the transition states and reaction pathways for the pericyclic reactions discussed in section 8.2, providing valuable guidance for experimental design. researchgate.net

Table 2: Potential Computational Investigations for this compound

Computational MethodResearch Goal
Density Functional Theory (DFT) Optimize the ground-state geometry and calculate vibrational frequencies. Determine the relative energies of different isomers.
Nucleus-Independent Chemical Shift (NICS) Quantify the aromaticity of the dichlorinated cycloheptatriene ring.
Time-Dependent DFT (TD-DFT) Predict the electronic absorption spectrum and investigate the nature of the excited states.
Quantum Theory of Atoms in Molecules (QTAIM) Analyze the nature of the carbon-chlorine bonds and other intramolecular interactions.

Design and Synthesis of Dichlorocycloheptatriene-Based Functional Materials

Looking further into the future, a significant challenge and opportunity lies in the design and synthesis of functional materials based on the this compound scaffold. The unique electronic and steric properties imparted by the dichloro-substitution could be harnessed to create novel materials with interesting optical, electronic, or self-assembly properties.

For example, the dichlorocycloheptatriene unit could be incorporated into larger conjugated systems or polymers. The presence of the chlorine atoms could be used to tune the band gap of these materials or to introduce specific intermolecular interactions, such as halogen bonding, to direct their self-assembly into well-defined nanostructures. nih.govntu.edu.sg The development of such materials is a long-term goal that will depend on the successful resolution of the more fundamental challenges outlined in the preceding sections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.